molecular formula C10H6N2OS B049849 Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde CAS No. 114095-04-4

Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde

Cat. No. B049849
CAS RN: 114095-04-4
M. Wt: 202.23 g/mol
InChI Key: AYWXAXVILRRBCO-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde is a compound that belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds . It has been found to be significant in the search for new antimycobacterial agents .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives involves the design, in silico ADMET prediction, and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde derivatives is characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The structure of the newly synthesized compounds was established based on these techniques .


Chemical Reactions Analysis

The chemical reactions of imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde derivatives involve the functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety . These reactions provide powerful tools for the design of a wide variety of aromatic azoles .

Scientific Research Applications

Catalyst-Free Synthesis

Researchers have developed a catalyst-free method to synthesize benzo[d]imidazo[2,1-b]thiazoles, which are structurally related to Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde. This method operates under mild, transition-metal-free conditions and is significant for its environmental friendliness .

Anticancer Agent

Benzo[d]imidazo[2,1-b]thiazoles have been identified as powerful anticancer agents. The structural similarities suggest that Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde could also be explored for its anticancer properties .

Anxiolytic Properties

This compound has been reported to exhibit non-sedative anxiolytic effects. Such properties make it a potential candidate for the development of new anxiolytic drugs without the sedative side effects commonly associated with these medications .

PET Imaging Probes

The related benzo[d]imidazo[2,1-b]thiazoles are used as PET imaging probes for β-amyloid plaques in Alzheimer’s patients. Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde could potentially be modified for similar applications in neuroimaging .

Kinase Inhibition

As kinase inhibitors, these compounds can modulate enzyme activity, which is crucial in signaling pathways for various diseases. The compound could be investigated for its potential as a kinase inhibitor .

Antimicrobial Activity

Imidazo[2,1-b][1,3]benzothiazole derivatives have shown antimicrobial activity, which is essential in the fight against resistant strains of bacteria and other pathogens .

Antitubercular Agents

Recent studies have highlighted the antitubercular potential of imidazo[2,1-b]thiazole derivatives. Given the structural relationship, Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde could be a promising candidate for developing new antitubercular drugs .

Neuroprotective Effects

Benzo[d]oxazole derivatives, which share a similar heterocyclic structure, have been used to treat interval loss of nerve function. This suggests that Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde might also possess neuroprotective effects .

properties

IUPAC Name

imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c13-6-7-5-12-8-3-1-2-4-9(8)14-10(12)11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWXAXVILRRBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402374
Record name Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde

CAS RN

114095-04-4
Record name Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of imidazo[2,1-b]-benzthiazole-2-methanol (2.04 g, 10 mmol) in methylene chloride (200 ml), activated MnO2 (15 g, excess) was added. The reaction mixture was stirred at room temperature for 24 h and filtered through a pad of celite. The reaction mixture was concentrated and the product was purified by silica gel column chromatography by eluting it with 75% ethyl acetate; hexane. Brown solid; Yield: 800 mg, 40%; M+H 203.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step One

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